Boc-Lys(Boc)-OSu

Catalog No.
S688300
CAS No.
30189-36-7
M.F
C20H33N3O8
M. Wt
443.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Boc)-OSu

CAS Number

30189-36-7

Product Name

Boc-Lys(Boc)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C20H33N3O8

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1

InChI Key

IQVLXQGNLCPZCL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Lys(Boc)-OSu;30189-36-7;(S)-2,5-Dioxopyrrolidin-1-yl2,6-bis((tert-butoxycarbonyl)amino)hexanoate;ST51014923;N|A,N|A-Di-Boc-L-lysinehydroxysuccinimideester;N,N-Di-Boc-L-lysinehydroxysuccinimideester;Nalpha,Nepsilon-Di-Boc-L-lysinehydroxysuccinimideester;n,n'-di-boc-l-lysinehydroxysuccinimideester;Boc-Lys-(Boc)-OSu;PubChem14936;15131_ALDRICH;SCHEMBL3754005;15131_FLUKA;CTK8B7794;MolPort-003-926-665;C20H33N3O8;ANW-58645;CB-904;ZINC71788002;AKOS015924124;AKOS015950988;RTR-012998;AK-78699;U798;AB1006885

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Synthesis:

Boc-Lys(Boc)-OSu, also known as N-(tert-butoxycarbonyl)-L-lysine bis(tert-butoxycarbonyl) ester, is a key building block in peptide synthesis. The "Boc" groups (tert-butoxycarbonyl) are protecting groups that prevent unwanted reactions at the amino acid side chain during peptide chain assembly. The "OSu" group (N-hydroxysuccinimide ester) acts as an activated ester, allowing for efficient coupling with the amino group of another amino acid or molecule, facilitating the formation of peptide bonds. This property makes Boc-Lys(Boc)-OSu valuable for the synthesis of various peptides, including:

  • Therapeutic peptides: These peptides can be designed to target specific diseases or conditions. For example, researchers have used Boc-Lys(Boc)-OSu to synthesize peptides with potential applications in cancer treatment and diabetes management [].
  • Diagnostic peptides: These peptides can be used to detect specific molecules or processes in the body. Boc-Lys(Boc)-OSu can be used to create peptides that bind to specific biomarkers, aiding in disease diagnosis [].
  • Functional peptides: These peptides can have various functionalities, such as cell targeting or drug delivery. Boc-Lys(Boc)-OSu has been used to synthesize peptides with specific functionalities for various research applications [].

Protein Modification:

Boc-Lys(Boc)-OSu can also be used to modify existing proteins. The activated ester group allows it to react with the lysine side chains of proteins, enabling the attachment of various functional groups. This technique is useful for:

  • Attachment of tags: Researchers can attach tags, such as fluorescent labels or biotin tags, to proteins using Boc-Lys(Boc)-OSu. These tags allow for visualization and isolation of the modified protein for further analysis [].
  • Conjugation with other molecules: Boc-Lys(Boc)-OSu can be used to conjugate proteins with other molecules, such as drugs or nanoparticles. This approach allows researchers to create new protein-based therapeutics with improved properties [].

Other Applications:

Beyond peptide synthesis and protein modification, Boc-Lys(Boc)-OSu finds applications in other areas of scientific research, including:

  • Development of new materials: Researchers are exploring the use of Boc-Lys(Boc)-OSu to create novel materials with specific properties, such as improved biocompatibility or drug delivery capabilities [].
  • Cellular labeling: Boc-Lys(Boc)-OSu can be used to label cells for research purposes, allowing scientists to track specific cell populations or study cell-cell interactions [].

Boc-Lys(Boc)-OSu, also known as Nα,Nε-di-Boc-L-lysine N-succinimidyl ester, is a synthetic building block commonly used in peptide synthesis [, ]. It originates as a derivative of the naturally occurring amino acid L-lysine, with two Boc (tert-butyloxycarbonyl) protecting groups attached to the amine groups on the side chain and the N-terminus, respectively. The OSu (N-hydroxysuccinimide ester) group acts as a highly reactive moiety facilitating the formation of amide bonds with other molecules []. The significance of Boc-Lys(Boc)-OSu lies in its role as a crucial component for constructing peptides, which are essential biomolecules with diverse functions in living organisms [].


Molecular Structure Analysis

Boc-Lys(Boc)-OSu possesses a complex molecular structure with several key features (Figure 1). The central core is a lysine backbone, containing a primary amine group (NH2) and a carboxylic acid group (COOH) connected by a hydrocarbon chain. Two Boc groups, bulky structures with a tert-butyl moiety and a carbonyl group, are attached to the primary amine on the side chain (ε-position) and the N-terminus (α-position) of the lysine, protecting these amine groups from unwanted reactions during peptide synthesis []. The OSu group is linked to the C-terminus (carboxyl group) of the lysine. It consists of a succinimide ring fused with a hydroxyl group, making it highly susceptible to nucleophilic attack by amines, paving the way for peptide bond formation [].


Chemical Reactions Analysis

The primary function of Boc-Lys(Boc)-OSu is its involvement in peptide bond formation through a reaction known as amide coupling []. This reaction involves the nucleophilic attack of the free amine group on another amino acid or peptide by the OSu group of Boc-Lys(Boc)-OSu. The reaction cleaves the OSu bond, liberating N-hydroxysuccinimide (NHS) as a byproduct and forming an amide bond between the two peptide fragments (Figure 2). This process can be repeated sequentially to build peptides of various lengths and functionalities [].


Physical And Chemical Properties Analysis

Boc-Lys(Boc)-OSu is typically a white powder at room temperature [, ]. Specific data on melting point and boiling point is not readily available as the compound is likely to decompose before reaching these points. Solubility data suggests moderate solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) used in peptide synthesis []. Boc-Lys(Boc)-OSu exhibits good stability when stored under dry conditions at -20°C. However, prolonged exposure to moisture or elevated temperatures can lead to hydrolysis of the Boc protecting groups and the OSu ester, rendering the compound unusable for peptide synthesis [].

Boc-Lys(Boc)-OSu does not possess a direct mechanism of action within biological systems. Its significance lies in its role as a building block for peptide synthesis. During peptide synthesis, the OSu group on Boc-Lys(Boc)-OSu reacts with the free amine group of another amino acid or peptide chain, forming an amide bond. This process is repeated in a specific sequence dictated by the desired peptide structure []. The resulting peptides can then exert various biological effects depending on their amino acid sequence and conformation. For example, some peptides act as hormones, enzymes, or neurotransmitters [].

XLogP3

1.8

Dates

Modify: 2023-08-15

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